![molecular formula C7H5ClN2O B1512126 4-Chloro-5-methylfuro[2,3-D]pyrimidine CAS No. 1321618-96-5](/img/structure/B1512126.png)
4-Chloro-5-methylfuro[2,3-D]pyrimidine
Descripción general
Descripción
4-Chloro-5-methylfuro[2,3-D]pyrimidine is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . It is a solid substance and is often used in research .
Molecular Structure Analysis
The linear formula of 4-Chloro-5-methylfuro[2,3-D]pyrimidine is C7H5ClN2O . More detailed structural information or analysis is not available from the search results.Physical And Chemical Properties Analysis
4-Chloro-5-methylfuro[2,3-D]pyrimidine is a solid substance . It has a molecular weight of 168.58 and a boiling point of 257.6±35.0C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
4-Chloro-5-methylfuro[2,3-d]pyrimidine: derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibition can potentially reduce inflammation and aid in the treatment of various inflammatory diseases.
Anticancer Activity
Pyrimidine derivatives, including 4-Chloro-5-methylfuro[2,3-d]pyrimidine , have shown promise in anticancer research. Their structure allows them to interact with DNA and RNA, making them valuable in the treatment of cancer. They have been involved in the design and development of novel anticancer agents, with a focus on understanding the structure-activity relationship (SAR) to develop more potent drugs .
Synthesis of Novel Compounds
The synthetic versatility of pyrimidine allows for the generation of a wide array of structurally diverse derivatives4-Chloro-5-methylfuro[2,3-d]pyrimidine can serve as a starting material or intermediate in the synthesis of these novel compounds, which can have various pharmacological effects .
Pharmacological Research
Due to its presence in the structure of DNA and RNA, 4-Chloro-5-methylfuro[2,3-d]pyrimidine and its derivatives are of significant interest in pharmacological research. They are part of several drugs and can be used to develop new medications with improved efficacy and reduced toxicity .
SAR Studies
Structure–activity relationship (SAR) studies are crucial in drug development4-Chloro-5-methylfuro[2,3-d]pyrimidine derivatives can be used in SAR studies to identify the molecular frameworks that contribute to biological activity and to optimize the pharmacological profile of new drugs .
Biological Activity Screening
Pyrimidine derivatives are often screened for a range of biological activities due to their therapeutic potential4-Chloro-5-methylfuro[2,3-d]pyrimidine can be used in high-throughput screening to discover compounds with desired biological properties .
Chemical Biology Studies
In chemical biology, 4-Chloro-5-methylfuro[2,3-d]pyrimidine can be used to study the interaction of small molecules with biological systems. This can help in understanding the underlying mechanisms of diseases and in identifying potential therapeutic targets .
Development of Diagnostic Agents
Pyrimidine derivatives, including 4-Chloro-5-methylfuro[2,3-d]pyrimidine , may be used in the development of diagnostic agents. Their ability to interact with biological molecules makes them suitable for use in imaging and diagnostic assays .
Safety and Hazards
4-Chloro-5-methylfuro[2,3-D]pyrimidine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-5-methylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBKSZFUCZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylfuro[2,3-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




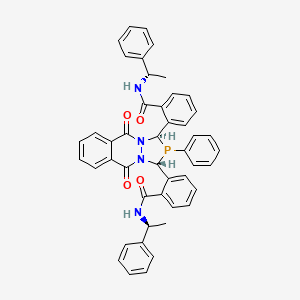
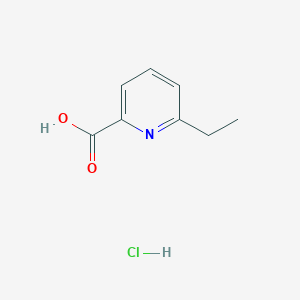

![4-ethyl-4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1512057.png)

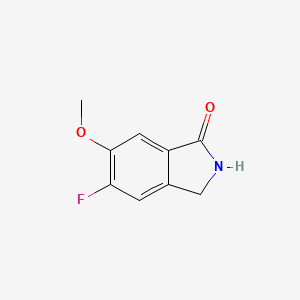
![tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1512065.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)
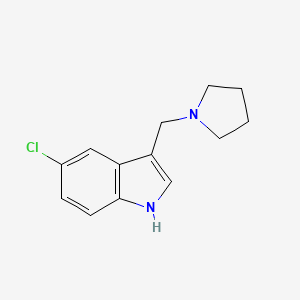
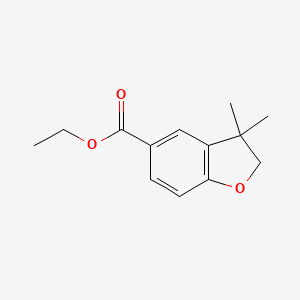
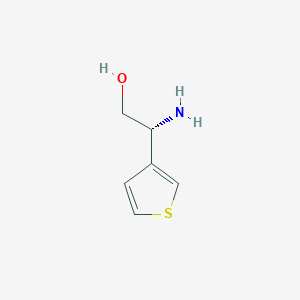
![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)